9,10-Epoxy-9,10-dihydrophenanthrene

Catalog No.
S602496
CAS No.
585-08-0
M.F
C14H10O
M. Wt
194.23 g/mol
Availability
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9,10-Epoxy-9,10-dihydrophenanthrene

CAS Number

585-08-0

Product Name

9,10-Epoxy-9,10-dihydrophenanthrene

IUPAC Name

1a,9b-dihydrophenanthro[9,10-b]oxirene

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H

InChI Key

PXPGRGGVENWVBD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42

Synonyms

9,10-dihydrophenanthrene 9,10-epoxide, 9,10-EDPN, 9,10-epoxy-9,10-dihydrophenanthrene, 9,10-epoxy-9,10-dihydrophenanthrene, (+-)-isomer, phenanthrene 9,10-oxide, phenanthrene-9,10-oxide

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42

Description

9,10-epoxy-9,10-dihydrophenanthrene is a phenanthrene oxide.

9,10-Epoxy-9,10-dihydrophenanthrene is a polycyclic aromatic compound characterized by its epoxy group located at the 9 and 10 positions of the phenanthrene structure. The molecular formula for this compound is C14H10OC_{14}H_{10}O and it exhibits unique chemical properties due to the presence of the epoxide functional group. This compound is of interest in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities and applications.

The chemical behavior of 9,10-epoxy-9,10-dihydrophenanthrene includes several notable reactions:

  • Epoxide Ring Opening: The epoxide can undergo nucleophilic attack leading to ring-opening reactions. This can be facilitated by various nucleophiles such as alcohols or amines, resulting in diols or amino derivatives.
  • Thermal Reactions: Under thermal conditions, 9,10-epoxy-9,10-dihydrophenanthrene can undergo rearrangements and deoxygenation processes. These reactions can be observed using gas chromatography-mass spectrometry techniques .
  • Oxidation Reactions: The compound can also participate in oxidation reactions, forming various oxidized derivatives which may have different biological activities .

Research indicates that derivatives of 9,10-dihydrophenanthrene exhibit significant biological activities, particularly in oncology. Some derivatives have been explored for their potential as anti-cancer agents. For instance, compounds derived from this structure have shown efficacy against tumor cells by inhibiting pathways associated with cancer cell proliferation . The biological mechanisms may involve modulation of cellular signaling pathways and interaction with specific oncogenes.

Several synthetic routes are available for the preparation of 9,10-epoxy-9,10-dihydrophenanthrene:

  • From Phenanthrene: A common method involves the reaction of phenanthrene with dioxirane. This reaction typically occurs under controlled conditions to ensure selective epoxidation at the desired positions.
  • Using Peracids: Another method employs peracids such as m-chloroperbenzoic acid to achieve epoxidation.
  • Other Synthetic Pathways: Various other synthetic strategies have been documented, including the use of transition metal catalysts and different oxidizing agents .

The applications of 9,10-epoxy-9,10-dihydrophenanthrene span several domains:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for use in developing anti-cancer medications.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis and materials science.
  • Toxicology Studies: Its metabolic pathways and potential toxic effects are studied to understand the implications of exposure to polycyclic aromatic compounds in environmental contexts .

Interaction studies involving 9,10-epoxy-9,10-dihydrophenanthrene focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate how the compound interacts at a molecular level, potentially leading to insights into its mechanism of action as an anti-cancer agent. Additionally, investigations into its metabolic products have revealed various interactions that could influence its pharmacological profile.

Several compounds share structural similarities with 9,10-epoxy-9,10-dihydrophenanthrene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
PhenanthreneParent structure without epoxy groupNon-reactive compared to its epoxy derivative
9-HydroxyphenanthreneHydroxyl derivativeExhibits different biological activities
1-HydroxyphenanthreneHydroxyl group at a different positionMay show distinct reactivity patterns
Dibenzo[a,h]anthracenePolycyclic aromatic hydrocarbonKnown for its carcinogenic properties

These compounds highlight the unique position of 9,10-epoxy-9,10-dihydrophenanthrene within the family of polycyclic aromatic hydrocarbons. Its epoxy group not only alters its chemical reactivity but also enhances its potential therapeutic applications compared to similar structures.

9,10-Epoxy-9,10-dihydrophenanthrene, a derivative of phenanthrene, emerged as a critical intermediate in organic chemistry during the mid-20th century. Phenanthrene itself was first isolated from coal tar in 1872 by Carl Graebe and Wilhelm Fittig, with its structure confirmed through oxidation and synthesis. The epoxidized form gained attention in the 1960s as researchers explored electrophilic oxidation and cyclization reactions. A seminal study published in the Journal of the American Chemical Society (1964) demonstrated a novel cyclization method for synthesizing aromatic epoxides, including phenanthrene derivatives, establishing foundational protocols for their production.

Significance in Organic and Environmental Chemistry

The compound’s reactivity stems from its strained three-membered epoxide ring, which facilitates nucleophilic attacks and acid-catalyzed ring-opening reactions. In environmental chemistry, it serves as a model for studying the atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs), particularly under hydroxyl radical (OH- ) attack, leading to oxygenated metabolites. Its role in biodegradation pathways, mediated by cytochrome P-450 enzymes and epoxide hydrolases, underscores its ecological relevance.

Relationship to Polycyclic Aromatic Hydrocarbons (PAHs)

As a PAH derivative, 9,10-epoxy-9,10-dihydrophenanthrene shares structural similarities with phenanthrene, anthracene, and naphthalene. PAHs are environmental pollutants formed during incomplete combustion, with phenanthrene being among the most abundant. The epoxide’s formation through metabolic or photochemical oxidation highlights its position as a key intermediate in PAH degradation and detoxification pathways.

Synthesis and Reactivity of 9,10-Epoxy-9,10-dihydrophenanthrene

Synthetic Methods

The primary synthesis routes involve oxidation of phenanthrene:

  • Peracid-Mediated Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) or other peracids selectively introduces the epoxide at the 9,10 positions.
  • Electrophilic Cyclization: A 1964 method demonstrated cyclization of phenanthrene derivatives via electrophilic intermediates, yielding the epoxide under controlled conditions.
  • Biological Oxidation: Microbial systems, such as those employing cytochrome P-450 enzymes, oxidize phenanthrene to its epoxide.
MethodReagents/ConditionsYieldReference
Peracid OxidationmCPBA, dichloromethane70–85%
Electrophilic CyclizationLewis acids, aromatic precursors60–75%
Microbial OxidationPleurotus ostreatus50–70%

Reactivity and Ring-Opening Mechanisms

The epoxide’s reactivity is governed by its electron-deficient oxygen atom and ring strain:

  • Nucleophilic Attack: Amines, thiols, and water open the ring via SN2 mechanisms, forming diols or substituted derivatives.
  • Acid-Catalyzed Opening: Protonation of the epoxide oxygen enhances electrophilicity, enabling carbocation formation and subsequent nucleophilic capture.
  • Base-Mediated Rearrangement: Strong bases induce ring-opening to form alkenes or rearranged phenanthrenes.

Example Reaction Pathway:
$$ \text{9,10-Epoxyphenanthrene} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{trans-9,10-dihydrodiol} $$

Environmental Fate and Degradation

Atmospheric Oxidation Pathways

Atmospheric degradation of phenanthrene primarily involves OH- radicals, leading to oxygenated derivatives:

  • Epoxide Formation: Initial OH- attack generates phenanthrene-9,10-oxide.
  • Further Oxidation: Secondary reactions yield phenanthrols (phenanthrene diols) and quinones.

Key Atmospheric Products:

ProductFormation MechanismLifetime (vs. OH- )
Phenanthrene-9,10-oxideDirect OH- additionMinutes to hours
PhenanthrenequinoneEpoxide oxidationHours to days
Phenanthrene-1,2-diolDiels-Alder rearrangementDays

Microbial Degradation

Fungal and bacterial systems metabolize the epoxide through enzymatic pathways:

  • Cytochrome P-450 Oxidation: Forms trans-9,10-dihydrodiol via epoxide hydrolase activity.
  • Conjugation Reactions: Glutathione S-transferases (GSTs) catalyze conjugation with glutathione, forming mercapturic acids.

Microbial Metabolites:

EnzymeMetaboliteRole in Detoxification
Epoxide Hydrolasetrans-9,10-dihydrodiolPrimary detox pathway
GSTS-(9,10-Dihydro-9-hydroxyphenanthryl)-cysteinePhase II conjugation

Biological Interactions and Toxicity

Metabolic Pathways in Organisms

In mammals, the epoxide undergoes phase I and II metabolism:

  • Phase I Oxidation: Cytochrome P-450 monooxygenases convert the epoxide to trans-dihydrodiols.
  • Phase II Conjugation: Sulfotransferases and UDP-glucuronosyltransferases produce sulfates and glucuronides.

Human Metabolites:

MetaboliteDetection MethodBiological Relevance
9,10-DihydrodiolHPLC, GC-MSDetoxification marker
N-Acetyl-S-epoxide-cysteineLC-MS/MSMercapturic acid derivative

Mechanisms of Toxicity

While phenanthrene itself is non-carcinogenic, its epoxide derivatives exhibit potential toxicity:

  • DNA Adduct Formation: Although less reactive than bay-region diol epoxides (e.g., BPDE), prolonged exposure may induce genetic damage.
  • Oxidative Stress: Epoxide reactivity can deplete cellular antioxidants, leading to lipid peroxidation and inflammation.

Applications in Research and Industry

Role in Synthetic Organic Chemistry

The epoxide serves as a versatile intermediate:

  • Alkaloid Synthesis: Used in constructing complex frameworks, such as akuammilines and terpenoids, via stereoselective ring-opening.
  • Polypropionate Construction: Epoxide cleavage with hydride or carbon nucleophiles enables stereocontrolled synthesis of polypropionates.

Example Synthesis:
$$ \text{Epoxide} + \text{BH}_3 \rightarrow \text{Diastereomeric Alcohol} \rightarrow \text{Polypropionate} $$

Environmental Monitoring and Remediation

  • PAH Degradation Studies: The compound’s stability and reactivity make it a model for assessing microbial remediation efficacy.
  • Atmospheric Tracer: Its oxidation products track PAH fate in urban air.

XLogP3

2.6

Other CAS

84489-06-5

Wikipedia

9,10-epoxy-9,10-dihydrophenanthrene

Dates

Last modified: 02-18-2024

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